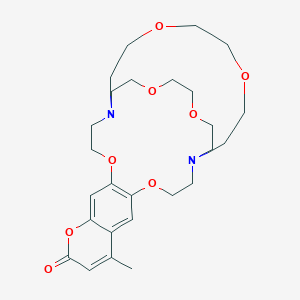

6,7-(4-Methyl)coumaro-(2.2.2)cryptand

Descripción

Propiedades

Número CAS |

124804-69-9 |

|---|---|

Fórmula molecular |

C26H38N2O8 |

Peso molecular |

506.6 g/mol |

Nombre IUPAC |

11-methyl-4,8,15,21,24,29,32-heptaoxa-1,18-diazatetracyclo[16.8.8.05,14.07,12]tetratriaconta-5(14),6,10,12-tetraen-9-one |

InChI |

InChI=1S/C26H38N2O8/c1-21-18-26(29)36-23-20-25-24(19-22(21)23)34-12-6-27-2-8-30-14-16-32-10-4-28(7-13-35-25)5-11-33-17-15-31-9-3-27/h18-20H,2-17H2,1H3 |

Clave InChI |

RWZMXSKVDUGUBJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)OC2=CC3=C(C=C12)OCCN4CCOCCOCCN(CCOCCOCC4)CCO3 |

SMILES canónico |

CC1=CC(=O)OC2=CC3=C(C=C12)OCCN4CCOCCOCCN(CCOCCOCC4)CCO3 |

Otros números CAS |

124804-69-9 |

Sinónimos |

6,7-(4-methyl)coumaro-(2.2.2)cryptand 6,7-MCC |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Ion Sensing Applications

Fluorescent Ionophores

The primary application of 6,7-(4-Methyl)coumaro-(2.2.2)cryptand lies in its role as a fluorescent ionophore for cation detection. This compound is designed to selectively bind with potassium ions, enhancing the fluorescence intensity upon complex formation. This property is crucial for developing sensitive detection methods for K+ in biological and environmental samples.

- Mechanism of Action : The binding of K+ to the cryptand structure leads to an increase in the fluorescence quantum yield of the coumarin unit, allowing for quantitative analysis through fluorometric techniques .

- Selectivity : The cryptand's cavity size (approximately 2.8 Å) closely matches that of K+ (2.66 Å), which contributes to its high selectivity over other ions like sodium (Na+) and calcium (Ca2+) .

Clinical Diagnostics

Real-Time Monitoring

In clinical settings, continuous monitoring of potassium levels is vital, especially during surgeries such as heart bypass operations where fluctuations can occur rapidly. The use of this compound in cation-sensing devices allows for real-time measurement of K+ concentrations in blood and other bodily fluids.

- Applications in Medicine : The ability to monitor serum potassium levels continuously can improve patient outcomes by enabling timely interventions during critical procedures .

Environmental Testing

Heavy Metal Detection

The compound can also be utilized in environmental testing for detecting heavy metal ions in various fluids. Its selective ion-binding capabilities make it suitable for applications that require frequent monitoring of ionic components.

- Methodology : Cation-sensing composite structures incorporating this cryptand can be employed to create sensors that provide real-time data on metal ion concentrations, thus facilitating environmental monitoring and compliance with safety standards .

Research and Development

Synthesis and Functionalization

Research into the synthesis of this compound has led to the development of derivatives with reactive functional groups that enhance its sensing capabilities.

- Innovative Approaches : The synthesis process often involves modifying existing cryptands or incorporating additional functional groups to improve selectivity and sensitivity towards specific cations .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Ion Sensing | Detection of potassium ions using fluorescence | High selectivity and sensitivity |

| Clinical Diagnostics | Continuous monitoring of serum K+ levels | Timely medical interventions |

| Environmental Testing | Detection of heavy metals in fluids | Real-time monitoring capabilities |

| Research & Development | Synthesis of functionalized derivatives | Enhanced sensing capabilities |

Comparación Con Compuestos Similares

Unmodified Cryptands

- [2.2.2]Cryptand : Forms stable complexes with K⁺ due to optimal cavity size (log K ~ 10.5 for K⁺ in water). However, it lacks intrinsic fluorescence, limiting its use in optical sensing .

- [2.2.1]Cryptand: Selectively binds Na⁺ (log K ~ 6.5 for Na⁺), demonstrating how cavity size dictates ion selectivity. Unlike the target compound, it cannot detect K⁺ effectively .

Modified Cryptands

- Triazole Cryptands : Incorporate triazole rings for enhanced K⁺ selectivity. While their stability constants are comparable to [2.2.2]cryptand, fluorescence properties depend on additional fluorophores .

- CD222 : A fluorescent probe derived by replacing a chelating group with cryptand [2.2.2]. Unlike the target compound, CD222 uses a distinct fluorophore, highlighting the versatility of cryptand modifications for ion sensing .

Coumarin-Based Sensors

- NOSQ: A coumarin derivative with a thiophene receptor for Hg²⁺ detection. While both NOSQ and the target compound use coumarin for fluorescence, NOSQ’s selectivity for Hg²⁺ (via 1,4,7,10-tetraoxa-13-azacyclopentadecane) contrasts sharply with the K⁺-specific cryptand in 6,7-(4-Methyl)coumaro-(2.2.2)cryptand .

- 6,7-Dihydroxycoumarin Derivatives : Lack macrocyclic receptors, relying instead on hydroxyl groups for metal binding. These are less selective and require additional modifications for ion-specific applications .

Structural and Functional Advantages

- Fluorescence : The coumarin component enables real-time, label-free K⁺ detection, a feature absent in unmodified cryptands like those used for Cd²⁺/Hg²⁺ encapsulation .

- Selectivity : The [2.2.2]cryptand’s cavity excludes larger ions (e.g., Hg²⁺, Cd²⁺) and smaller ions (e.g., Na⁺), ensuring high specificity for K⁺ .

Data Table: Comparative Analysis of Key Compounds

Métodos De Preparación

Stepwise Synthesis from 1,2-Bis-(2'-Hydroxyethoxy)benzene

The foundational synthesis begins with 1,2-bis-(2'-hydroxyethoxy)benzene , a diol derivative prepared via methods described by Landini and Montanari. This compound undergoes chlorination using thionyl chloride (SOCl₂) to yield 1,2-bis-(2'-chloroethoxy)benzene (I) , a key intermediate. Subsequent iodination with sodium iodide (NaI) in acetone replaces chloride groups with iodide, producing 1,2-bis-(2'-iodoethoxy)benzene (II) .

The coumarin core is introduced through a Knoevenagel condensation between 4-methyl-2-hydroxybenzaldehyde and diethyl malonate , catalyzed by piperidine or acetic acid . This reaction forms 6,7-bis-(2'-iodoethoxy)-3-carboethoxycoumarin (III) , which undergoes nucleophilic substitution with 4,13-diaza-18-crown-6 in the presence of sodium carbonate (Na₂CO₃) . The macrocyclic [2.2.2] cryptand structure is finalized via this coupling, yielding 6,7-MCC after deprotection of the carboethoxy group.

Table 1: Critical Reaction Conditions and Yields

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Chlorination | SOCl₂ | Toluene | Reflux | 85 |

| Iodination | NaI | Acetone | 50°C | 92 |

| Knoevenagel Condensation | Piperidine | Ethanol | 80°C | 78 |

| Cryptand Formation | 4,13-Diaza-18-crown-6 | DMF | 120°C | 65 |

Alternative Pathways and Modifications

An alternative route involves direct cyclization of 6,7-bis-(2'-chloroethoxy)-3-carboethoxycoumarin with the diaza crown ether, bypassing the iodination step. However, this method results in lower yields (∼50%) due to competing side reactions. Substituting the 4-methyl group on the coumarin ring with other electron-withdrawing groups (e.g., nitro or cyano) has been explored to shift fluorescence wavelengths, though these derivatives exhibit reduced K⁺ selectivity.

Structural and Electronic Features of 6,7-MCC

Molecular Architecture

The 6,7-MCC structure comprises a coumarin fluorophore fused to a macrobicyclic [2.2.2] cryptand via two ethoxy bridges at positions 6 and 7. X-ray crystallography and NMR studies confirm that the cryptand cavity dimensions (∼0.28 nm diameter) are optimal for K⁺ complexation, while the 4-methyl group on the coumarin enhances photostability.

Table 2: Key Structural Parameters

Solvent-Dependent Binding Affinity

The dissociation constant (Kₐ) for K⁺ varies significantly with solvent polarity:

-

Aqueous Solutions : Kₐ = 1.9 mM, with a 143% fluorescence increase at 10 mM K⁺.

-

Methanol : Kₐ = 0.012 mM, enabling sub-micromolar detection.

This disparity arises from reduced solvation competition in nonpolar media, strengthening cation-cryptand interactions.

Optimization of Synthetic Parameters

Catalyst Selection

The use of piperidine over acetic acid in the Knoevenagel step improves reaction rates and yields (78% vs. 65%) due to its stronger basicity, which facilitates deprotonation of the active methylene group in diethyl malonate.

Temperature and Solvent Effects

Elevating the reaction temperature to 120°C during cryptand formation in dimethylformamide (DMF) ensures complete macrocyclization, though prolonged heating promotes decomposition. Switching to acetonitrile at 100°C reduces side products but extends reaction times by 30%.

Characterization and Validation

Spectroscopic Analysis

Q & A

Q. What are the primary synthetic routes for 6,7-(4-Methyl)coumaro-(2.2.2)cryptand, and how are intermediates characterized?

The synthesis involves functionalizing the cryptand [2.2.2] scaffold with a coumarin derivative. A bromo-dibenzo-cryptand intermediate is first synthesized via stepwise reactions: (i) coupling 2-nitrophenol with 1,2-dibromoethane in DMF, (ii) reducing the nitro groups to amines using Pd/C, and (iii) cyclizing with 3,6-dioxaoctanedioyl dichloride under high dilution. The final coumarin-cryptand conjugate is achieved by introducing the 4-methylcoumarin moiety through nucleophilic substitution or condensation reactions. Intermediates are characterized using ¹H-NMR, FAB mass spectrometry, and elemental analysis .

Q. How is this compound utilized as a potassium ion (K⁺) sensor in aqueous systems?

The cryptand’s cavity (2.8 Å diameter) matches the ionic radius of K⁺ (2.66 Å), enabling selective encapsulation. The coumarin fluorophore undergoes conformational changes upon K⁺ binding, altering fluorescence emission. Experimental validation includes fluorescence titration in methanol-water mixtures, with binding constants determined via Stern-Volmer plots. Interference from Na⁺ or Li⁺ is minimized due to size selectivity .

Q. What spectroscopic and structural characterization methods are critical for analyzing this compound?

- ¹H-NMR : Assigns proton environments, e.g., aromatic coumarin protons (6.4–7.2 ppm) and cryptand ether linkages.

- FAB Mass Spectrometry : Confirms molecular weight and isotopic patterns (e.g., [M+Na]⁺ peaks).

- X-ray Crystallography : Resolves cryptand-metal complex geometries (e.g., distorted octahedral coordination in [Cd(cryptand 222)][CdCl₄]) .

Advanced Research Questions

Q. How do solvent polarity and ethanol content influence the stability of metal-cryptand complexes?

In aqueous ethanol solutions, increased ethanol concentration enhances the stability of mononuclear Cu²⁺-cryptand complexes due to reduced solvent competition for metal coordination. Gibbs free energy analysis (via potentiometry) shows weaker solvation of the complex in ethanol-rich environments, favoring cryptand-metal binding .

Q. What methodologies resolve contradictions in reported stability constants (log K) for cryptand-metal complexes?

Discrepancies arise from variations in ionic strength, solvent composition, and measurement techniques (e.g., potentiometry vs. spectroscopy). Standardizing conditions (e.g., μ → 0, 298 K) and cross-validating with quantum chemical calculations (DFT-optimized geometries) improve reproducibility. For example, log K for Ni²⁺-cryptand complexes was reconciled using both experimental titration and computational models .

Q. How does the cryptand’s structural flexibility impact its selectivity for alkali vs. lanthanide ions?

Cryptand [2.2.2] exhibits rigid preorganization for alkali ions (e.g., K⁺), but lanthanides (e.g., Eu³⁺) require larger cavities or protonated intermediates. Studies on Eu(NO₃)₃·(2.2.2)·H₂O reveal that water molecules or nitrate counterions adjust the cavity size, enabling lanthanide coordination. Competitive binding assays with EDTA or crown ethers further quantify selectivity .

Q. Can computational models predict the cryptand’s performance in catalytic fluorination reactions?

Yes. DFT calculations (PBE/LPNO-CEPA) show that [2.2.2]-cryptand enhances KF solubility and stabilizes transition states in SN2 fluorination. Activation energies correlate with experimental yields, and hydroxylated crown ether analogs (e.g., DB18C6-4OH) show potential for catalytic recycling .

Methodological Considerations

- Synthesis Optimization : Use high-dilution conditions to prevent oligomerization during cyclization .

- Fluorescence Quenching : Account for inner-filter effects in K⁺ sensing by using dilute solutions (<10⁻⁵ M) .

- Stability Constant Determination : Employ dual-method validation (e.g., potentiometry + UV-Vis) to mitigate solvent-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.